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molecular formula C10H12O2 B140012 Methyl 3-phenylpropionate CAS No. 103-25-3

Methyl 3-phenylpropionate

Cat. No. B140012
M. Wt: 164.20 g/mol
InChI Key: RPUSRLKKXPQSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468589

Procedure details

To a solution of dimethylsulfone (42 g, 0.45 mole) in dimethylsulfoxide (225 ml), 60% sodium hydride (17.9 g, 0.45 mole) was added in a small portion at 18°-20° C., stirring was continued at 65°-70° C. for 30 minutes, and then diluted with tetrahydrofuran (225 ml). Then to this mixture, a solution of methyl 3-phenylpropionate (36.6 g, 0.22 mole) obtained in above (1) in tetrahydrofuran (110 ml) was added dropwise at 33°-41° C. and reacted with stirring for 1 hour. After cooling, the reaction mixture was poured into diluted hydrochloric acid, and extracted 5 times with chloroform (100 ml). The organic layer was washed thrice with H2O (200 ml), saturated aqueous sodium bicarbonate (200 ml), then H2O (200 ml), dried over anhydrous MgSO4 and evaporated. The crude solid (60.8 g) was recrystallized from ethyl acetate to afford 24.7 g of 1-methylsulfonyl-4phenylbutan-2-one as white needles having a melting point of 97.6°-98.4° C.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
Quantity
225 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)(=O)=[O:3].[H-].[Na+].Br[C:9]1[CH:14]=[CH:13][C:12](OC(OC)C)=[CH:11][CH:10]=1.[O:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1>CS(C)=O>[C:9]1([CH2:23][CH2:22][C:21]([O:20][CH3:24])=[O:3])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC(C)OC
Name
Quantity
110 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
CS(=O)(=O)C
Name
Quantity
17.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
225 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mol
AMOUNT: MASS 36.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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